molecular formula C39H64Li4N7O17P3S B575483 Oleoyl coenzyme A lithium salt CAS No. 188824-37-5

Oleoyl coenzyme A lithium salt

Cat. No.: B575483
CAS No.: 188824-37-5
M. Wt: 1055.714
InChI Key: OITFSDVCTCHDHP-FGBQLYJKSA-J
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Description

Oleoyl coenzyme A lithium salt, also known as cis-9-Octadecenoyl coenzyme A, is a derivative of coenzyme A conjugated with oleic acid. This compound plays a crucial role in lipid metabolism and energy production. As an acyl-coenzyme A thioester, oleoyl coenzyme A is a key intermediate in the biosynthesis and degradation of fatty acids .

Mechanism of Action

Target of Action

The primary target of Oleoyl coenzyme A lithium salt, also known as cis-9-octadecenoyl coenzyme a lithium salt, is the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1) . ACAT1 is involved in long chain fatty acid cholesterol esterification .

Mode of Action

This compound functions as an acyl group carrier . It interacts with its target, ACAT1, by providing the necessary oleoyl group for the esterification process . This interaction results in the formation of cholesterol esters, which are crucial for lipid metabolism .

Biochemical Pathways

This compound plays a pivotal role in the biosynthesis of 1-Alkyl-2,3-diacylglycerol (ADG) and very long chain monounsaturated fatty acids . These biochemical pathways are essential for the proper functioning of the harderian gland . The compound’s interaction with ACAT1 also influences the cholesterol metabolism pathway, affecting the balance between free cholesterol and cholesterol esters .

Result of Action

The action of this compound results in the production of cholesterol esters and the biosynthesis of ADG and very long chain monounsaturated fatty acids . These molecular and cellular effects are crucial for lipid metabolism and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH level can affect the compound’s stability and interaction with its target . Furthermore, the compound’s hydrophobic nature allows it to bind to multi-walled carbon nanotubes, which can aid in the detection of markers such as lipids or proteins using immunological techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oleoyl coenzyme A lithium salt typically involves the conjugation of oleic acid with coenzyme A. This process can be achieved through enzymatic or chemical methods. Enzymatic synthesis often employs acyl-coenzyme A synthetase, which catalyzes the formation of the thioester bond between oleic acid and coenzyme A in the presence of ATP and magnesium ions .

Industrial Production Methods

Industrial production of this compound involves large-scale enzymatic synthesis, ensuring high purity and yield. The reaction conditions are optimized to maintain the stability of the compound, with careful control of temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

Oleoyl coenzyme A lithium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oleoyl coenzyme A lithium salt is unique due to its specific role in the metabolism of monounsaturated fatty acids. Its structure allows it to participate in the biosynthesis of very long-chain monounsaturated fatty acids, which are essential for various biological functions .

Properties

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-[2-[(Z)-octadec-9-enoyl]sulfanylethylamino]-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H68N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h11-12,26-28,32-34,38,49-50H,4-10,13-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/b12-11-;;;;/t28-,32-,33-,34+,38-;;;;/m1..../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OITFSDVCTCHDHP-FGBQLYJKSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCC=CCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCC/C=C\CCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H64Li4N7O17P3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1055.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Oleoyl coenzyme A lithium salt in the research presented? []

A1: this compound (OACoA) serves as a key component in the development of a biosensor for the simultaneous detection of glucose and non-esterified fatty acids (NEFAs) []. Specifically, it acts as a substrate for the enzyme acyl-CoA oxidase, which is immobilized on the biosensor surface. The enzymatic reaction involving OACoA allows for the detection of oleic acid (OA), a common NEFA, in the presence of glucose.

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